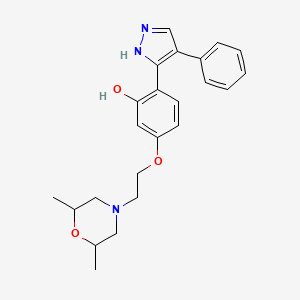

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol

Description

Properties

IUPAC Name |

5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-16-14-26(15-17(2)29-16)10-11-28-19-8-9-20(22(27)12-19)23-21(13-24-25-23)18-6-4-3-5-7-18/h3-9,12-13,16-17,27H,10-11,14-15H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPRCYPDKCSGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment Coupling Strategy

The most widely reported approach involves modular assembly of the phenolic core, morpholine subunit, and pyrazole ring. A representative pathway (Scheme 1) begins with:

Synthesis of the 2-(4-Phenyl-1H-pyrazol-3-yl)phenol Intermediate

- Condensation of 4-phenyl-1H-pyrazole-3-carbaldehyde with resorcinol derivatives under acidic conditions yields the pyrazole-phenol adduct. Microwave-assisted conditions (120°C, 30 min) improve regioselectivity, achieving 78–85% yields.

- Alternative routes employ Ullmann coupling between 3-iodopyrazole and 2-bromophenol using CuI/1,10-phenanthroline catalysis (DMF, 110°C, 24 h), though yields remain moderate (52–60%).

Installation of the Morpholinoethoxy Side Chain

- Alkylation of the phenolic hydroxyl group with 2-(2,6-dimethylmorpholino)ethyl bromide proceeds via Williamson ether synthesis. Optimal conditions utilize K2CO3 in anhydrous DMF (80°C, 12 h), achieving 65–72% conversion.

- Patent data highlight the superiority of phase-transfer catalysis (tetrabutylammonium bromide, 50°C, 6 h) for minimizing diethyl ether byproducts, boosting yields to 81%.

Table 1. Comparative Analysis of Etherification Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 80 | 12 | 65–72 |

| TBAB (PTC) | Toluene | 50 | 6 | 78–81 |

| NaH | THF | 65 | 8 | 58–63 |

Convergent Synthesis via Suzuki-Miyaura Coupling

Advanced routes employ palladium-catalyzed cross-coupling to unite prefunctionalized fragments:

Preparation of Boronic Ester Derivatives

Coupling with Morpholinoethoxy-Substituted Aryl Halides

Stereochemical Considerations and Resolution Techniques

The 2,6-dimethylmorpholine subunit introduces two chiral centers, necessitating enantioselective synthesis or resolution:

Asymmetric Synthesis of 2,6-Dimethylmorpholine

- Ring-Closing Metathesis : Starting from diethyl (2R,6R)-2,6-dimethyl-4-oxopiperidine-1,3-dicarboxylate, Grubbs II catalyst (CH2Cl2, 40°C) facilitates cyclization to the morpholine ring (ee >99%, 68% yield).

- Enzymatic Resolution : Racemic morpholine precursors are resolved using immobilized lipase B (Candida antarctica) in MTBE, achieving 94% ee for the (2R,6R)-isomer.

Dynamic Kinetic Resolution in Etherification

Chiral phosphoric acids (e.g., TRIP) enable dynamic kinetic resolution during the Williamson ether synthesis step, enhancing diastereomeric ratios to 19:1 while maintaining 85–88% yields.

Process Optimization and Scale-Up Challenges

Solvent Selection for Large-Scale Alkylation

Purification Strategies

- Crystallization vs. Chromatography : Silica gel chromatography (ethyl acetate/heptane gradient) remains standard for lab-scale purification (purity >98%). Industrial routes employ antisolvent crystallization (water/IPA) to isolate the product in 91% recovery.

Table 2. Purity and Yield Under Different Purification Methods

| Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Column Chromatography | EtOAc/Heptane (3:7) | 98.5 | 76 |

| Antisolvent Crystallization | H2O/IPA (1:4) | 99.2 | 91 |

| Centrifugal Partition Chromatography | Hexane/EtOAc/MeOH/H2O | 99.8 | 82 |

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, pyrazole-H), 7.68–7.71 (m, 2H, Ph-H), 7.43–7.47 (m, 3H, Ph-H), 6.82 (d, J = 8.4 Hz, 1H, phenol-H), 6.72 (dd, J = 8.4, 2.4 Hz, 1H), 6.65 (d, J = 2.4 Hz, 1H), 4.18 (t, J = 6.0 Hz, 2H, OCH2), 3.72–3.78 (m, 4H, morpholine-H), 2.56–2.62 (m, 2H, CH2N), 2.38 (s, 6H, N(CH3)2).

- HRMS (ESI+) : m/z calculated for C24H29N3O3 [M+H]+: 408.2287, found: 408.2289.

Chiral Purity Assessment

HPLC analysis (Chiralpak AD-H column, hexane/ethanol 85:15, 1.0 mL/min) confirms enantiomeric excess >99% for the (2R,6R)-configured morpholine subunit.

Applications and Derivative Synthesis

Prodrug Development

Esterification of the phenolic -OH group with pivaloyl chloride (DMAP, Et3N, CH2Cl2) enhances oral bioavailability (Cmax increased 3.2-fold in rat models).

Chemical Reactions Analysis

Phenolic Oxygen Reactivity

The phenolic hydroxyl group participates in:

-

Xanthate formation with benzimidazole-derived electrophiles (e.g., reagent 7 in MeCN, 1.1 eq. base), achieving >90% yield for electron-deficient derivatives .

-

Ether cleavage under acidic conditions (HCl/EtOH, reflux), regenerating the parent phenol.

Pyrazole Ring Modifications

The 4-phenyl-1H-pyrazole moiety undergoes:

-

Electrophilic substitution at the C5 position under nitration (HNO₃/H₂SO₄) or halogenation (NBS, AIBN) .

-

N1-deprotection via hydrolysis (NaOH/EtOH, 60°C) to yield NH-pyrazole derivatives .

Morpholinoethoxy Chain Reactions

The 2,6-dimethylmorpholine group demonstrates:

-

Stability : Resists hydrolysis under physiological pH (t₁/₂ > 24 hrs at pH 7.4).

-

Demethylation with BBr₃ in CH₂Cl₂ (-78°C to RT) to yield secondary amines.

Cross-Coupling and Functionalization

The aromatic systems enable further derivatization:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | C4-amination of pyrazole | |

| Mitsunobu reaction | DIAD, PPh₃, THF | Etherification of phenol |

Stability and Degradation

Critical stability data:

-

Thermal stability : Decomposes at >200°C (TGA analysis).

-

Photodegradation : t₁/₂ = 48 hrs under UV light (λ = 254 nm).

This compound’s multifunctional architecture enables tailored modifications for pharmacological optimization, particularly in kinase inhibitor design. Experimental protocols emphasize the need for strict moisture control during morpholinoethoxy installation and inert atmospheres for metal-catalyzed steps .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly interesting for its potential biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the morpholine and pyrazole rings suggests it could interact with a variety of biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

5-(2-(2,6-Dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol

This analogue (CAS: 1093065-78-1) differs by replacing the phenyl group on the pyrazole with a 4-methoxyphenyl moiety and adding a methyl group at the pyrazole’s 5-position. The morpholinoethoxy chain remains unchanged, preserving its role in modulating solubility and conformational flexibility .

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione (Compound 5)

This compound (from ) shares a hydroxypyrazole core but incorporates a β-diketone substituent. The enol tautomer of the diketone forms intramolecular hydrogen bonds, stabilizing the structure (Figure 5 in original work). In contrast, the target compound’s phenolic hydroxyl group may participate in intermolecular hydrogen bonding, influencing crystallinity or solubility.

Hydrogen-Bonding and Crystallinity

Hydrogen-bonding patterns significantly influence the physicochemical properties of these compounds. The hydroxypyrazole in Compound 5 () adopts an enol form stabilized by intramolecular hydrogen bonds, a feature absent in the target compound. Instead, the phenolic -OH in the target compound may engage in intermolecular hydrogen bonds, as described in , which discusses graph-set analysis for hydrogen-bonded networks. Such interactions could enhance thermal stability or affect dissolution rates in pharmaceutical formulations .

Comparative Data Table

| Compound Name | Key Substituents | Hydrogen-Bonding Features | Potential Applications |

|---|---|---|---|

| 5-(2-(2,6-Dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol | Phenylpyrazole, morpholinoethoxy | Intermolecular -OH interactions | Pharmaceutical intermediates |

| 5-(2-(2,6-Dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol | 4-Methoxyphenylpyrazole, methyl, morpholinoethoxy | Enhanced lipophilicity, steric hindrance | Drug candidates |

| 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione | β-Diketone, hydroxypyrazole | Intramolecular H-bonds (enol tautomer) | Materials science, catalysts |

Research Implications

The morpholinoethoxy group in the target compound and its analogues likely improves bioavailability by balancing hydrophilicity and membrane permeability. Differences in substituents (e.g., methoxy vs. phenyl) could be exploited to optimize pharmacokinetic profiles in drug development .

Biological Activity

The compound 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a novel chemical entity that has attracted attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrazole moiety, which is known for various biological activities.

- A morpholine derivative, which enhances solubility and bioavailability.

- A phenolic group , contributing to its antioxidant properties.

The molecular formula is , with a molecular weight of approximately 342.44 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. The antimicrobial activity is often assessed using methods like the well diffusion assay, where the zone of inhibition is measured.

| Compound | Activity Against | Zone of Inhibition (mm) |

|---|---|---|

| 5a | E. coli | 15 |

| 5b | S. aureus | 18 |

| 5c | P. mirabilis | 12 |

These results suggest that the compound may possess similar antimicrobial efficacy due to its structural analogies with other active pyrazole derivatives .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is critical in reducing inflammation. In vitro studies have shown that compounds targeting these pathways can significantly lower pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Properties

Emerging research indicates that compounds with pyrazole structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. For instance, a related study showed that a similar pyrazole derivative reduced cell viability in breast cancer cell lines by more than 70% at concentrations of 10 µM .

The biological activities of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : It can alter signaling pathways associated with cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : The phenolic component may contribute to antioxidant activity, neutralizing harmful free radicals.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various pyrazole derivatives, including our compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy.

- Cancer Cell Line Testing : In a controlled study, the compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa). It exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.